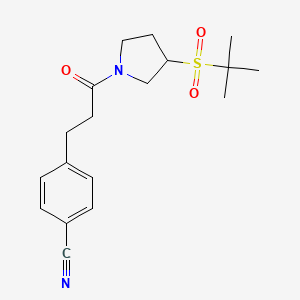

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)16-10-11-20(13-16)17(21)9-8-14-4-6-15(12-19)7-5-14/h4-7,16H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXSFBCTWZOZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butylsulfonyl group. The final step involves the attachment of the benzonitrile moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related analogs:

| Compound Name | Core Structure | Key Substituents | Functional Groups Present |

|---|---|---|---|

| 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile (Target) | Pyrrolidine | Tert-butylsulfonyl, benzonitrile, ketone | Sulfonamide, nitrile, ketone |

| 3-((...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, [1]) | Tetrahydrofuran | Bis(4-methoxyphenyl)(phenyl) methoxy, tert-butyldimethylsilyl, thioether | Phosphoramidite, silyl ether, thioether |

| 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-...benzyl)-...benzonitrile (Compound 12, [2]) | Pyrido[4,3-d]pyrimidin | Trifluoromethylbenzyl, dioxoisoindolinyl | Nitrile, amide, trifluoromethyl |

| 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives (OLEDs, [3]) | Phenoxazine-carbazole hybrid | Phenoxazine, carbazole, benzonitrile | Nitrile, aromatic heterocycles |

Key Observations :

- The target compound’s pyrrolidine-sulfonamide core distinguishes it from the tetrahydrofuran-phosphoramidite in Compound 9 and the pyrido-pyrimidin scaffold in Compound 12 .

- Unlike OLED-focused derivatives in , which prioritize extended π-conjugation (phenoxazine-carbazole), the target compound’s aliphatic sulfonyl group may limit conjugation but enhance thermal stability .

- The trifluoromethyl group in Compound 12 enhances lipophilicity, a trait absent in the target compound, suggesting divergent applications (e.g., pharmaceuticals vs. materials) .

Physicochemical and Electronic Properties

- Solubility : The target compound’s tert-butylsulfonyl group may improve solubility in polar aprotic solvents (e.g., DMF) compared to the lipophilic TBDMS group in Compound 9 .

- Electronic Effects: The sulfonyl group’s electron-withdrawing nature contrasts with the electron-donating phenoxazine in OLED materials, suggesting divergent charge-transport behavior .

- Stability : The pyrrolidine ring’s conformational flexibility could reduce thermal stability relative to the rigid carbazole derivatives in .

Biological Activity

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a complex synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a benzonitrile moiety. The molecular formula is , with a molecular weight of approximately 348.46 g/mol. Its unique structure may enhance its biological activity compared to similar compounds lacking these functionalities.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : Potential to inhibit lysyl oxidase, which could affect tissue integrity and repair mechanisms.

- Anticancer Properties : Due to its structural similarity to known anticancer agents, it may exhibit potential in cancer therapeutics.

- Anti-inflammatory Effects : Compounds with similar functionalities have been studied for their anti-inflammatory properties.

Case Studies and Research Findings

-

Lysyl Oxidase Inhibition :

- A study demonstrated that structurally related compounds effectively inhibited lysyl oxidase activity, leading to reduced collagen cross-linking in vitro. This suggests that this compound may have similar inhibitory effects .

- Anticancer Activity :

- Inflammation Models :

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrrolidine ring with sulfonamide | Lysyl oxidase inhibitor | High selectivity |

| Compound B | Similar pyrrolidine structure | Anticancer properties | Induces apoptosis |

| Compound C | Pyrrolidine with additional functional groups | Anti-inflammatory | Multi-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.